REACTION_CXSMILES
|
[F:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([C:8](=[CH2:12])C(O)=O)=O)=[CH:4][CH:3]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.S(=O)(=O)(O)O.[C:31](=[O:34])(O)[O-].[Na+].[NH2:36][NH2:37]>C(O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]2[CH:8]=[CH:12][C:31](=[O:34])[NH:37][N:36]=2)=[CH:13][CH:14]=1 |f:3.4|
|
Name
|
(4'-Fluorobenzoyl)-acrylic acid
|
Quantity
|
582 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)C(C(=O)O)=C)C=C1
|
Name
|
|
Quantity
|
3300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was then refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The inorganic salts were then filtered off
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
A solid product precipitated
|
Type
|
CUSTOM
|
Details
|
this product was isolated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
mixed with dilute hydrochloric acid (700 ml of concentrated HCl, 1600 ml of water) while
|
Type
|
FILTRATION
|
Details
|
still moist from filtration with suction
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the resulting solid product was isolated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried to constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=NNC(C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |